3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal

Description

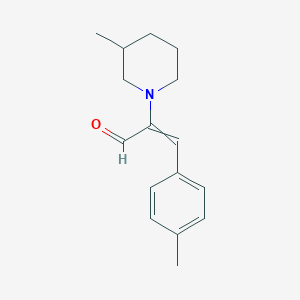

3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal is an α,β-unsaturated aldehyde featuring a 4-methylphenyl group at the β-position and a 3-methylpiperidin-1-yl substituent at the α-position. The compound combines an aromatic system with a nitrogen-containing heterocycle, rendering it structurally distinct from simpler aldehydes.

Properties

CAS No. |

560103-02-8 |

|---|---|

Molecular Formula |

C16H21NO |

Molecular Weight |

243.34 g/mol |

IUPAC Name |

3-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal |

InChI |

InChI=1S/C16H21NO/c1-13-5-7-15(8-6-13)10-16(12-18)17-9-3-4-14(2)11-17/h5-8,10,12,14H,3-4,9,11H2,1-2H3 |

InChI Key |

WTRCQIDNBYBCQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C(=CC2=CC=C(C=C2)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with 3-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)propanoic acid.

Reduction: 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)propan-1-ol.

Substitution: 4-Nitro-3-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal.

Scientific Research Applications

3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound may also interact with receptors in the body, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

4-Methylcinnamaldehyde [(2E)-3-(4-methylphenyl)prop-2-enal]

- Structure : Lacks the 3-methylpiperidin-1-yl group, featuring only the 4-methylphenyl and aldehyde moieties .

- Properties: Smaller molecular weight (C₁₀H₁₀O, 146.19 g/mol) compared to the target compound (estimated C₁₆H₂₁NO, 243.34 g/mol).

- The simpler structure may enhance volatility but limit interactions with polar biological targets.

3-(4-Methoxyphenyl)prop-2-enal

1-(4-Chlorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one

- Structure : Replaces the aldehyde with a ketone and introduces hydrazone and oxime functional groups .

- Properties: Increased molecular weight (C₁₇H₁₆ClN₃O₂, 329.78 g/mol) and structural rigidity due to conjugated hydrazone-oxime systems.

Functional Group Impact on Physicochemical Properties

- Basicity: The 3-methylpiperidin-1-yl group in the target compound introduces a tertiary amine, increasing basicity (pKa ~8–10) compared to non-nitrogenated analogues. This could enhance solubility in acidic environments via protonation.

- Hydrogen Bonding : Piperidine’s NH groups (if present in tautomeric forms) may participate in hydrogen bonding, influencing crystal packing . However, the aldehyde group’s lone hydrogen bond acceptor (carbonyl oxygen) is less versatile than hydroxyl or oxime groups in analogues.

Notes

- Methodology : Structural comparisons derive from substituent effects and established principles in organic chemistry .

- Limitations : Experimental data (e.g., melting points, spectroscopic profiles) for the target compound are unavailable, necessitating caution in extrapolating properties.

- Recommendations : Future work should prioritize crystallographic analysis and bioactivity screening to contextualize this compound’s unique attributes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.